(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-(benzoylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
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Overview
Description
GR94800 is a synthetic peptide that acts as a potent and selective antagonist of the neurokinin-2 (NK2) receptor. It is known for its high affinity and selectivity towards NK2 receptors over NK1 and NK3 receptors . The compound has a molecular formula of C49H61N9O8 and a molecular weight of 904.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
GR94800 is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the heptapeptide chain. The key steps include:
Coupling of Benzoyl-L-alanine: The synthesis begins with the coupling of benzoyl-L-alanine to L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Addition of D-tryptophan: The next step involves the addition of D-tryptophan to the growing peptide chain.
Incorporation of L-phenylalanine: L-phenylalanine is then coupled to the peptide chain.
Addition of D-proline and L-proline: D-proline and L-proline are sequentially added to the peptide chain.
Final Coupling with L-norleucine: The synthesis is completed by coupling L-norleucine to the peptide chain.
Industrial Production Methods
The industrial production of GR94800 follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
GR94800 primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the cleavage of peptide bonds.
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt)
Protecting Groups: Benzoyl group for N-terminal protection
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Conditions: Room temperature for coupling reactions, elevated temperatures for deprotection steps.
Major Products
The major product of the synthesis is the heptapeptide GR94800. Hydrolysis reactions can lead to the formation of smaller peptide fragments .
Scientific Research Applications
GR94800 has a wide range of applications in scientific research, particularly in the fields of pharmacology and neuroscience. Some of its key applications include:
Neurokinin Receptor Studies: GR94800 is used to study the role of NK2 receptors in various physiological and pathological processes.
Gastrointestinal Research: It is used to investigate the role of NK2 receptors in gastrointestinal motility and disorders.
Pain Research: GR94800 is employed in studies exploring the involvement of NK2 receptors in pain perception and modulation.
Mechanism of Action
GR94800 exerts its effects by selectively binding to and antagonizing NK2 receptors. This inhibition prevents the binding of endogenous neurokinins, such as neurokinin A, to NK2 receptors. The blockade of NK2 receptors modulates various physiological responses, including smooth muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
GR94800 is unique in its high selectivity for NK2 receptors compared to other neurokinin receptor antagonists. Similar compounds include:
SR48968: Another NK2 receptor antagonist with similar selectivity but different peptide sequence.
GR82334: An NK1 receptor antagonist with a different target specificity.
MEN11420: A non-peptide NK2 receptor antagonist with distinct chemical structure.
Properties
Molecular Formula |
C49H61N9O8 |
---|---|
Molecular Weight |
904.1 g/mol |
IUPAC Name |
(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H61N9O8/c1-5-29(2)41(42(50)59)56-47(64)39-22-14-24-57(39)49(66)40-23-15-25-58(40)48(65)38(26-32-16-8-6-9-17-32)55-46(63)37(27-34-28-51-36-21-13-12-20-35(34)36)54-44(61)31(4)52-43(60)30(3)53-45(62)33-18-10-7-11-19-33/h6-13,16-21,28-31,37-41,51H,5,14-15,22-27H2,1-4H3,(H2,50,59)(H,52,60)(H,53,62)(H,54,61)(H,55,63)(H,56,64)/t29-,30-,31-,37+,38-,39-,40+,41-/m0/s1 |
InChI Key |
KIPTYYXCLIQOHM-KKMBCTKYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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